(3-Chloro-2-methylphenyl)methanol
Overview
Description
“(3-Chloro-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 .
Synthesis Analysis
The synthesis of compounds related to “(3-Chloro-2-methylphenyl)methanol” has been reported in the literature . For instance, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized and characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR .Molecular Structure Analysis
The molecular structure of “(3-Chloro-2-methylphenyl)methanol” involves a benzene ring substituted with a chlorine atom and a methyl group . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis
“(3-Chloro-2-methylphenyl)methanol” is a powder with a melting point of 86-87°C . It has a molecular weight of 156.61 .Scientific Research Applications
Urease Inhibitors
- Scientific Field: Biochemical Sciences .
- Application Summary: (3-Chloro-2-methylphenyl)methanol is used in the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which have been found to be potent urease inhibitors .
- Methods of Application: The compounds were synthesized and characterized by different analytical techniques including FT-IR, 1H-NMR, and 13C-NMR . They were then evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .
- Results: The inhibitory activity IC50 was found in the range of 0.0019 0.0011 to 0.0532 0.9951 M as compared to the standard thiourea (IC50 = 4.7455 0.0545 M) .
Atmospheric Reactions
- Scientific Field: Atmospheric Chemistry .
- Application Summary: (3-Chloro-2-methylphenyl)methanol is used in the study of the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical .
- Methods of Application: The reaction mechanism was investigated by employing highly accurate electronic structure calculations and kinetic modelling .
- Results: The oxidation of 3-chloro-2-methyl-1-propene results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride .
Organic Compound Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: (3-Chloro-2-methylphenyl)methanol is used as an intermediate for the synthesis of organic compounds .
- Methods of Application: The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis condition .
- Results: The new compound was successfully synthesized .
Safety And Hazards
properties
IUPAC Name |
(3-chloro-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZGUZWGHGQNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524387 | |
Record name | (3-Chloro-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-methylphenyl)methanol | |
CAS RN |
90369-75-8 | |
Record name | (3-Chloro-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.